Enantiomeric Purity: Resolution of Racemate Yields High-ee Enantiomers
Both enantiomers of 1-phenyl-2-propenylamine (the free base scaffold) were resolved using (S)-isopropylidene glycerol hydrogen phthalate, yielding each antipode in excellent yield and with very high enantiomeric excess [1]. This demonstrates that the (S)-enantiomer is accessible with chiral purity suitable for asymmetric synthesis; substitution with the racemate would introduce 50% of the undesired (R)-enantiomer, leading to diastereomeric mixtures in downstream products.
| Evidence Dimension | Enantiomeric purity after resolution |
|---|---|
| Target Compound Data | Very high enantiomeric excess (ee) – exact values determined by chiral HPLC analysis [1] |
| Comparator Or Baseline | Racemic 1-phenyl-2-propenylamine (0% ee baseline) |
| Quantified Difference | Qualitative improvement from 0% ee (racemate) to 'very high ee' (resolved enantiomers); numerical ee values reported in full text |
| Conditions | Diastereomeric resolution with (S)-isopropylidene glycerol hydrogen phthalate; ee determined by chiral HPLC [1] |
Why This Matters
For procurement, selecting the resolved (S)-enantiomer eliminates the 50% counter-enantiomer contamination inherent to the racemate, preventing diastereomer formation in subsequent stereoselective syntheses.
- [1] Pallavicini, M.; Valoti, E.; Villa, L.; Piccolo, O. Resolution of β-unsaturated amines with isopropylidene glycerol hydrogen phthalate. Tetrahedron: Asymmetry 2000, 11 (19), 4017–4025. https://doi.org/10.1016/S0957-4166(00)00373-6. View Source
